Tert-butyl N-[2-[(2-chloroacetyl)-methylamino]-2-cyclopropylethyl]carbamate
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Overview
Description
Tert-butyl N-[2-[(2-chloroacetyl)-methylamino]-2-cyclopropylethyl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a chloroacetyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[(2-chloroacetyl)-methylamino]-2-cyclopropylethyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-[(2-chloroacetyl)-methylamino]-2-cyclopropylethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Tert-butyl N-[2-[(2-chloroacetyl)-methylamino]-2-cyclopropylethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(2-chloroacetyl)-methylamino]-2-cyclopropylethyl]carbamate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can alter the function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[2-[(2-chloroacetyl)-methylamino]-2-cyclopropylethyl]carbamate: Characterized by the presence of a chloroacetyl group.
Tert-butyl N-[2-[(2-bromoacetyl)-methylamino]-2-cyclopropylethyl]carbamate: Similar structure but with a bromoacetyl group instead of chloroacetyl.
Tert-butyl N-[2-[(2-iodoacetyl)-methylamino]-2-cyclopropylethyl]carbamate: Similar structure but with an iodoacetyl group.
Uniqueness
The uniqueness of this compound lies in its specific reactivity due to the chloroacetyl group. This group allows for selective covalent modification of target molecules, which can be advantageous in both chemical synthesis and biological applications .
Properties
IUPAC Name |
tert-butyl N-[2-[(2-chloroacetyl)-methylamino]-2-cyclopropylethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15-8-10(9-5-6-9)16(4)11(17)7-14/h9-10H,5-8H2,1-4H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEKLAUTNPPYNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CC1)N(C)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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